Cas no 1154617-41-0 (3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine)

3-(4-Bromo-2-methylphenyl)-1,2-oxazol-5-amine is a brominated heterocyclic compound featuring an oxazole core substituted with an amine group at the 5-position and a 4-bromo-2-methylphenyl moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity for cross-coupling reactions, while the methyl group offers steric and electronic modulation. The amine functionality provides a handle for further derivatization, making it valuable for constructing complex molecular architectures. Its well-defined purity and stability under standard conditions ensure reliable performance in organic synthesis. Suitable for use in medicinal chemistry and material science, this compound demonstrates consistent batch-to-batch reproducibility.
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine structure
1154617-41-0 structure
Product name:3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
CAS No:1154617-41-0
MF:C10H9BrN2O
MW:253.095261335373
CID:5790483
PubChem ID:43629989

3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolamine, 3-(4-bromo-2-methylphenyl)-
    • 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
    • Inchi: 1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3
    • InChI Key: XAAKXZJREJJKPZ-UHFFFAOYSA-N
    • SMILES: O1C(N)=CC(C2=CC=C(Br)C=C2C)=N1

Experimental Properties

  • Density: 1.529±0.06 g/cm3(Predicted)
  • Boiling Point: 407.8±45.0 °C(Predicted)
  • pka: -1.77±0.10(Predicted)

3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1897194-0.5g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
0.5g
$671.0 2023-09-18
Enamine
EN300-1897194-2.5g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
2.5g
$1370.0 2023-09-18
Enamine
EN300-1897194-0.1g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
0.1g
$615.0 2023-09-18
Enamine
EN300-1897194-10.0g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
10g
$4729.0 2023-06-01
Enamine
EN300-1897194-1g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
1g
$699.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354414-500mg
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine
1154617-41-0 98%
500mg
¥24710.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354414-250mg
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine
1154617-41-0 98%
250mg
¥27324.00 2024-08-09
Enamine
EN300-1897194-0.25g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
0.25g
$642.0 2023-09-18
Enamine
EN300-1897194-5.0g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
5g
$3189.0 2023-06-01
Enamine
EN300-1897194-10g
3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine
1154617-41-0
10g
$3007.0 2023-09-18

Additional information on 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine

Introduction to 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine (CAS No. 1154617-41-0)

3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine, identified by the CAS number 1154617-41-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a valuable scaffold for drug discovery and development.

The molecular structure of 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine consists of a fused oxazole ring system linked to a brominated aromatic ring. The presence of both bromine and methyl substituents on the phenyl ring enhances its reactivity and diversity in chemical transformations. This compound is particularly interesting because the oxazole moiety is known for its role in various pharmacophores, contributing to its utility in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxazole derivatives. The oxazole ring is a privileged scaffold in drug design due to its ability to adopt multiple hydrogen-bonding modes, which is crucial for binding to biological targets. The bromine atom in 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex molecules.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of biologically active molecules. Researchers have explored its utility in creating novel inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, derivatives of this compound have been investigated for their inhibitory effects on kinases and other enzymes implicated in cancer and inflammatory diseases. The bromine substituent allows for easy modification, facilitating the development of libraries of compounds with tailored biological activities.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their broad spectrum of biological activities. 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine fits well within this trend, as it combines structural elements known to enhance binding affinity and selectivity. The oxazole ring contributes to hydrogen bonding interactions with biological targets, while the aromatic ring system provides hydrophobic interactions. This dual functionality makes it an attractive candidate for further exploration.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been applied to 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine to identify its binding interactions with various protein targets. These studies have revealed promising leads for further optimization towards therapeutic agents with improved pharmacokinetic properties.

The synthesis of 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the formation of the oxazole ring through condensation reactions between appropriate precursors. Subsequent bromination and methylation steps introduce the key substituents onto the aromatic ring. These synthetic routes underscore the compound's accessibility for medicinal chemists seeking to explore its potential.

In conclusion, 3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine (CAS No. 1154617-41-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation therapeutics.

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